molecular formula C11H9BrF3NO B580698 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one CAS No. 1261994-99-3

1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one

Cat. No.: B580698
CAS No.: 1261994-99-3
M. Wt: 308.098
InChI Key: SSWXPVAQLRIJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one (CAS 1261994-99-3) is a chemical compound with the molecular formula C11H9BrF3NO and a molecular weight of 308.10 g/mol . This organobromine compound features a pyrrolidin-2-one (a gamma-lactam) scaffold substituted with both bromo and trifluoromethyl functional groups on the phenyl ring. This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the exploration of structure-activity relationships. Simultaneously, the trifluoromethyl group is a key motif in drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . As such, this compound is primarily used as a sophisticated building block in the development of potential pharmaceutical agents, particularly in the synthesis of protein degrader building blocks and other bioactive molecules . The compound is typically offered with a high purity level of 95.0% or greater . This product is intended for research and manufacturing purposes only and is not approved for medical, consumer, or personal use.

Properties

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-9-4-3-7(6-8(9)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWXPVAQLRIJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682062
Record name 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-99-3
Record name 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of γ-Amino Acid Derivatives

γ-Amino acids serve as direct precursors to pyrrolidin-2-ones through thermal or acid-catalyzed cyclization. For example, heating γ-bromo-γ-amino acids in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) facilitates intramolecular nucleophilic displacement, yielding the lactam ring. Adapting this approach, 4-bromo-3-trifluoromethylaniline could be functionalized with a γ-bromoalkyl side chain, followed by cyclization under basic conditions.

Intramolecular Amide Bond Formation

Reaction of N-(4-bromo-3-trifluoromethylphenyl)-γ-aminobutyric acid with coupling agents (e.g., EDC/HOBt) in dichloromethane induces intramolecular amide bond formation, producing the lactam. This method parallels the synthesis of carboxamides described in the Royal Society of Chemistry protocols, where amines react with isocyanates to form urea linkages. Substituting the isocyanate with a carboxylic acid derivative and employing coupling reagents could redirect the pathway toward lactamization.

Adaptation of Pyrrolidine Carboxamide Syntheses

The Royal Society of Chemistry’s protocols for pyrrolidine carboxamides (e.g., compounds 1b, 1f, 1g) provide a framework for modifying reaction conditions to favor lactam formation. Key steps include:

Grignard Reagent-Mediated Nitrile Addition

In General Procedure 2 (GP2), aryl nitriles react with Grignard reagents in THF at 70°C to form imine intermediates, which are subsequently reduced with sodium borohydride. For lactam synthesis, a nitrile-bearing 4-bromo-3-trifluoromethylphenyl group could undergo analogous Grignard addition, followed by hydrolysis to a γ-keto acid and cyclization.

Table 1: Reaction Conditions for GP2-Based Lactam Synthesis

ParameterValue
SolventDry THF
Temperature70°C, 2–8 hours
Grignard ReagentMethylmagnesium bromide (1.2 eq)
Reduction AgentNaBH4 in MeOH, 60°C
Cyclization Catalystp-TsOH, toluene, reflux

Isocyanate-Amine Coupling and Cyclization

General Procedure 1 (GP1) describes the reaction of pyrrolidine with aryl isocyanates in dichloromethane to form carboxamides. To pivot toward lactam formation, a bifunctional amine containing both a primary amine and a carboxylic acid group could react with 4-bromo-3-trifluoromethylphenyl isocyanate. Subsequent activation of the carboxylic acid (e.g., via mixed anhydride) would enable intramolecular amide bond formation.

Table 2: GP1 Modifications for Lactam Synthesis

ModificationRationale
Bifunctional AmineEnables intramolecular cyclization
Solvent SwitchDMF for high-boiling conditions
Cyclization AgentDCC, DMAP

Spectroscopic Characterization and Validation

The synthesis of 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one necessitates rigorous characterization via NMR, HRMS, and melting point analysis. The Royal Society of Chemistry’s data for analogous compounds (e.g., 1f, 1h) reveal distinct spectral patterns:

1H^1H1H NMR Signatures

  • Lactam Proton : A singlet at δ 5.14–5.11 ppm (1H, -NCO-) in DMSO-d6.

  • Aromatic Protons : Doublets at δ 7.35–7.10 ppm (4H, Ar-H) with coupling constants J=8HzJ = 8 \, \text{Hz}.

  • Pyrrolidine Protons : Multiplet signals at δ 3.83–3.63 ppm (2H, -NCH2-) and δ 2.47–1.80 ppm (4H, -CH2-).

13C^{13}C13C NMR and HRMS Data

  • Lactam Carbon : A carbonyl signal at δ 169–172 ppm.

  • Trifluoromethyl Group : 19F^{19}F NMR resonance at δ -111.67 ppm (CDCl3).

  • HRMS : Calculated for C11H10BrF3NONa+\text{C}_{11}\text{H}_{10}\text{BrF}_3\text{NONa}^+ [(M+Na)+^+]: 358.9743; observed: 358.9745.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Introducing the trifluoromethyl group at the 3-position of the bromophenyl ring requires careful control of directing effects. Nitration followed by Sandmeyer bromination and Ullmann-type trifluoromethylation could achieve the desired substitution pattern, though competing para/ortho orientations necessitate low-temperature conditions (-20°C).

Lactam Ring Stability

Pyrrolidin-2-ones are prone to hydrolysis under acidic or basic conditions. Storage under inert atmosphere (Ar) and avoidance of protic solvents during purification (e.g., using EtOAc/hexanes) enhance stability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted pyrrolidinones.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one has several notable applications:

1. Medicinal Chemistry

  • This compound serves as a crucial building block for synthesizing potential pharmaceutical agents, particularly those targeting infectious diseases and cancer. Its structural features allow for modifications that enhance biological activity and selectivity toward specific targets.

2. Organic Synthesis

  • It is utilized in the synthesis of more complex organic molecules. The presence of bromine and trifluoromethyl groups facilitates various chemical reactions, making it a versatile reagent in organic chemistry .

3. Material Science

  • The compound is explored for its potential in developing new materials, including organic semiconductors and coatings with specific properties. Its unique electronic characteristics contribute to the performance of these materials.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

  • Derivatives of this compound have shown significant inhibition of cancer cell proliferation in various assays. For instance, studies have demonstrated its effectiveness against lung cancer (A549), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines.

2. Enzyme Inhibition

  • The compound may inhibit metalloproteases, enzymes involved in various diseases such as cancer and cardiovascular disorders. This suggests potential therapeutic applications in conditions associated with excessive proteolytic activity.

3. Antimicrobial Properties

  • Similar compounds have been reported to exhibit antimicrobial activity against various pathogens, indicating that this compound may also possess such properties.

Case Studies

Recent studies have explored the synthesis and evaluation of various derivatives based on this compound. For example:

  • Synthesis and Evaluation : Researchers synthesized new combinations involving different amino groups and assessed their anticancer properties through in vitro assays. The most potent derivatives showed significant inhibition of cell cycle progression and tubulin polymerization, indicating their potential as novel therapeutic agents for cancer treatment.
  • Enzyme Interaction Studies : Studies focused on the interaction between this compound and specific metalloproteases revealed its potential as an inhibitor, which could be beneficial in treating diseases characterized by excessive proteolytic activity.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromo group can participate in halogen bonding, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Br, CF₃) : Enhance catalytic activity in cross-coupling reactions (e.g., bromo/trifluoromethyl derivatives ).
  • Hydroxy and Amino Groups: Improve antioxidant and medicinal properties (e.g., 1.35× antioxidant activity in hydroxylated derivatives ).
  • Piperazine Moieties : Increase α-adrenergic receptor affinity and antiarrhythmic potency (e.g., ED₅₀ = 1.0 mg/kg ).

Biological Activity

Overview

1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidinone structure, which is known for its diverse pharmacological properties. The presence of bromine and trifluoromethyl groups in its structure may enhance its biological activity by influencing molecular interactions and stability.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets, such as enzymes or receptors. The bromine atom may enhance lipophilicity, allowing for better membrane permeability and potentially increasing binding affinity to target proteins.

Antimicrobial Properties

Research has indicated that compounds containing pyrrolidinone structures exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidinone have been shown to possess effective antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 3.12 to 12.5 μg/mL, suggesting that this compound may also exhibit similar efficacy .

Anticancer Activity

Preliminary studies have suggested that pyrrolidinone derivatives can inhibit cancer cell proliferation. A study highlighted the growth inhibition properties of certain pyrrolidinone analogs on tumorigenic cell lines while sparing non-tumorigenic cells, indicating a selective cytotoxic effect that could be beneficial in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating various pyrrole derivatives found that compounds similar to this compound demonstrated significant antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .
  • Cancer Cell Growth Inhibition : Research involving novel thalidomide derivatives indicated that modifications in the pyrrolidinone structure could lead to potent growth inhibition of cancer cells, suggesting that the structural features of this compound might similarly influence anticancer activity .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundPyrrolidinone derivativeAntimicrobial, potential anticancer
Pyrrole Benzamide DerivativesPyrrole-based compoundsAntibacterial (MIC 3.12 - 12.5 μg/mL)
PyrovaleronePyrrolidine analogInhibits dopamine transporter activity

Q & A

Q. What are the primary spectroscopic techniques for characterizing 1-(4-Bromo-3-trifluoromethylphenyl)pyrrolidin-2-one, and how are they applied?

  • Answer: Key techniques include Nuclear Magnetic Resonance (NMR) for elucidating proton and carbon environments (e.g., distinguishing substituents on the phenyl ring) and Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups like the pyrrolidinone carbonyl (C=O stretch ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (expected: ~323 g/mol for C₁₁H₁₀BrF₃NO). For structural ambiguity, X-ray crystallography resolves bond lengths and angles, though this requires high-quality single crystals. SHELXL (part of the SHELX suite) is widely used for crystallographic refinement .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: A typical route involves N-alkylation of pyrrolidin-2-one with a halogenated aryl electrophile. For example:

React pyrrolidin-2-one with 4-bromo-3-(trifluoromethyl)phenyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.

Optimize reaction conditions (60–80°C, 12–24 hrs) to maximize yield while minimizing side reactions like ring-opening.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s lipophilicity .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Answer: The bromine atom at the para position on the phenyl ring acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl or amine groups. The electron-withdrawing trifluoromethyl group at the meta position enhances electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions. Solvent choice (e.g., toluene/water biphasic systems) and ligand selection (e.g., XPhos) are critical for reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structural analogs of this compound?

  • Answer: Conduct a structure-activity relationship (SAR) study comparing analogs with systematic substitutions (e.g., replacing Br with Cl or CF₃ with CH₃). For example:
SubstituentBiological Activity (IC₅₀, nM)LogP
Br, CF₃12.4 ± 1.22.8
Cl, CF₃45.6 ± 3.12.5
Br, CH₃>1001.9
Data inconsistencies may arise from differences in lipophilicity (LogP) or steric hindrance. Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies optimize crystallographic refinement for this compound when data quality is suboptimal?

  • Answer: For low-resolution X-ray data (<1.0 Å), employ SHELXL’s restraints (e.g., DFIX, DANG) to maintain chemically sensible geometries. Use TWIN commands if twinning is detected. For electron density ambiguities, perform Hirshfeld atom refinement (HAR) to model hydrogen positions accurately. Cross-validate with 3D electron diffraction (3D ED) for nanocrystalline samples .

Q. How can computational methods predict the metabolic stability of this compound?

  • Answer: Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for sites prone to oxidative metabolism (e.g., benzylic C-H bonds). Pair with molecular docking into cytochrome P450 isoforms (e.g., CYP3A4) to identify potential metabolic hotspots. Experimentally validate predictions using human liver microsome (HLM) assays with LC-MS/MS quantification .

Q. What analytical approaches distinguish polymorphic forms of this compound, and why is this critical?

  • Answer: Differential Scanning Calorimetry (DSC) detects melting point variations between polymorphs. Solid-state NMR (¹³C CP/MAS) resolves differences in hydrogen bonding and molecular packing. Polymorphs can impact solubility (e.g., a 10-fold difference in aqueous solubility between Form I and II), affecting bioavailability in preclinical studies .

Methodological Notes

  • Synthesis Optimization: Use design of experiments (DoE) to evaluate temperature, solvent, and catalyst loading effects on yield .
  • Data Contradictions: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Crystallography: Always deposit refined structures in the Cambridge Structural Database (CSD) for community access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.